4-Methyl-1-(piperidin-1-yl)pentane-1-thione

Chemical procurement Purity benchmarking Thioamide building blocks

Impure thioamide ligands compromise metal-binding stoichiometry and introduce uncontrolled variables in SAR and catalytic studies. 4-Methyl-1-(piperidin-1-yl)pentane-1-thione (CAS 289677-13-0) at ≥97% purity eliminates these risks. • Single C=S hydrogen-bond acceptor with predicted log P ≈2.8 - CNS-favorable physicochemical envelope with no chelate interference • Monodentate S-donor selective for Cu(I), Ag(I), Au(I); avoids bidentate competition inherent to morpholine analogs • Superior catalogue purity (≥97%) reduces inert impurities in stoichiometric sulfur-transfer steps, improving atom economy vs. 95%-pure congeners

Molecular Formula C11H21NS
Molecular Weight 199.36 g/mol
CAS No. 289677-13-0
Cat. No. B1597700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(piperidin-1-yl)pentane-1-thione
CAS289677-13-0
Molecular FormulaC11H21NS
Molecular Weight199.36 g/mol
Structural Identifiers
SMILESCC(C)CCC(=S)N1CCCCC1
InChIInChI=1S/C11H21NS/c1-10(2)6-7-11(13)12-8-4-3-5-9-12/h10H,3-9H2,1-2H3
InChIKeyIWHGQDNOQCNXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-(piperidin-1-yl)pentane-1-thione – Identity & Sourcing Profile


4-Methyl-1-(piperidin-1-yl)pentane-1-thione (CAS 289677-13-0) is a thioamide in which the carbonyl oxygen of 4-methylpentanoic acid piperidide is replaced by sulfur. The molecule consists of an isopentyl chain linked to a piperidine ring via a thioxo group (C=S), yielding the formula C₁₁H₂₁NS and a molecular weight of 199.36 g·mol⁻¹ . It is catalogued as a research chemical or a synthetic building block by several established chemical distributors; typical declared purities range from 96% to 98% . The compound is a structural congener of other tertiary thioamides that differ in the amine portion (e.g., morpholine or pyrrolidine analogs) and is employed in early-stage medicinal chemistry, coordination-ligand design, and heterocycle synthesis where the thioamide functionality serves as a sulfur transfer agent or a polarity-tunable isostere of the corresponding amide.

Why 4-Methyl-1-(piperidin-1-yl)pentane-1-thione Is Not Interchangeable


Tertiary thioamides that share the 4-methylpentanethioyl framework but differ in the amine moiety are not interchangeable for structure‑activity relationship (SAR), coordination chemistry, or purity-sensitive procurement. The identity of the heterocyclic amine (piperidine vs. morpholine vs. pyrrolidine) alters the hydrogen-bond acceptor count, the computed log P, and the steric profile around the thiocarbonyl, which can shift metal-binding stoichiometry, reaction rates in sulfur-transfer steps, and the lipophilic efficiency of drug-like leads . Moreover, commercial thioamides within this sub-family are offered at markedly different purity grades: the piperidine derivative is routinely available at ≥97% purity, whereas its morpholine analog is frequently listed at 95%, a difference that matters when a synthesis requires high mass recovery without chromatographic removal of process-derived impurities . These orthogonal differences in molecular descriptors and supplier quality mean that substituting one amine partner for another can introduce an uncontrolled variable whose cost appears not at the time of purchase but later, during yield loss, failed catalytic cycles, or ambiguous bioassay readouts.

Quantitative Differentiation for 4-Methyl-1-(piperidin-1-yl)pentane-1-thione


Purity: Piperidine vs. Morpholine Thioamide

The piperidine thioamide is supplied at a declared purity of 97% (Fluorochem) and up to 98% (MolCore), whereas the closest morpholine analog (4-methyl-1-morpholin-4-ylpentane-1-thione, CAS 118745-61-2) appears on multiple vendor lists with a typical purity of 95% . A 2–3 percentage-point gain in purity reduces the maximum impurity burden by 40–60% on a mass basis, which can be decisive when the compound is used as a stoichiometric sulfur donor in multistep sequences.

Chemical procurement Purity benchmarking Thioamide building blocks

Hydrogen-Bond Acceptor Count Comparison

Calculated from the molecular structure, the piperidine thioamide possesses exactly one hydrogen-bond acceptor (the C=S sulfur), yielding an acceptor count of 1 . In contrast, the morpholine analog (C₁₀H₁₉NOS) contains two acceptor sites (C=S and the morpholine ether oxygen). The difference in acceptor count alters the molecule’s ability to compete for hydrogen-bond donors in crystal packing, in aqueous solvation, and in metal‑ligand pre‑organization. A lower acceptor count is often associated with improved membrane permeability for CNS-oriented fragments.

Physicochemical profiling Coordination chemistry Thioamide ligand design

Lipophilicity: Piperidine vs. Pyrrolidine Thioamide

Using fragment‑based or atom‑based log P calculators, the piperidine thioamide (C₁₁H₂₁NS) is predicted to be approximately 0.5 log P units more lipophilic than its pyrrolidine counterpart (4-methyl-1-(pyrrolidin-1-yl)pentane-1-thione, C₁₀H₁₉NS). This arises from the extra methylene unit in the piperidine ring. The difference translates to roughly a three‑fold increase in octanol/water partition coefficient, which can be used by medicinal chemists to fine‑tune log D without altering the thioamide pharmacophore.

Lipophilicity ADME prediction Thioamide SAR

4-Methyl-1-(piperidin-1-yl)pentane-1-thione – Application Scenarios


CNS Fragment-Based Lead Generation

The compound’s single hydrogen-bond acceptor (C=S), coupled with a moderate predicted log P of ≈2.8, places it within the desirable physicochemical envelope for CNS fragment libraries. Procurement at ≥97% purity ensures that early‑stage SPR or thermal shift assays are not confounded by impurities, a risk that is higher with the 95%‑pure morpholine analog .

Sulfur-Transfer Reagent for Heterocycle Synthesis

Thioamides are established sulfur donors in the Willgerodt–Kindler reaction and related transformations. The piperidine derivative’s superior catalogue purity (97–98%) relative to the morpholine congener (95%) reduces the mass of inert or reactive impurities that could consume electrophilic partners, thereby improving atom economy in stoichiometric sulfur-transfer steps .

Monodentate Ligand for Soft Metal Centers

With only the thiocarbonyl sulfur as a Lewis basic site, the ligand is incapable of chelate formation, favouring monodentate binding to soft metals such as Cu(I), Ag(I), or Au(I). This contrasts with the morpholine analog, which can bridge or chelate through both S and O, leading to a distinct coordination topology. Researchers selecting a monodentate thioamide ligand for structural or catalytic studies will therefore prefer the piperidine variant when bidentate competition is unwanted.

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